BenchChemオンラインストアへようこそ!

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Medicinal Chemistry ADME Prediction Property-Based Design

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one (CAS 1881551-95-6) is a polysubstituted 1,2-dihydropyridin-2-one featuring a bromine atom at the 3-position, an amino group at the 5-position, and an N-isopropoxymethyl side chain. This heterocyclic scaffold is distinct within the dihydropyridin-2-one class due to the specific combination and placement of its substituents, which create a unique steric and electronic profile for downstream chemical diversification or biological screening, as evidenced by the limited availability of direct structural analogs in commercial databases.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
Cat. No. B13068049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC(C)OCN1C=C(C=C(C1=O)Br)N
InChIInChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-4-7(11)3-8(10)9(12)13/h3-4,6H,5,11H2,1-2H3
InChIKeyMSMNALZIPJSZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one: A Differentiated Dihydropyridin-2-one Scaffold for Medicinal Chemistry Procurement


5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one (CAS 1881551-95-6) is a polysubstituted 1,2-dihydropyridin-2-one featuring a bromine atom at the 3-position, an amino group at the 5-position, and an N-isopropoxymethyl side chain . This heterocyclic scaffold is distinct within the dihydropyridin-2-one class due to the specific combination and placement of its substituents, which create a unique steric and electronic profile for downstream chemical diversification or biological screening, as evidenced by the limited availability of direct structural analogs in commercial databases [1].

Why 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one Cannot Be Replaced by Simpler N-Substituted Analogs


The performance of this compound in a given application is inextricably linked to its N-isopropoxymethyl substituent. Swapping this for a more common N-methyl or N-H analog (e.g., 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, CAS 15862-51-8) fundamentally alters the molecule's lipophilicity, steric properties, and hydrogen-bonding capacity, which are critical parameters for target engagement and synthetic utility . The quantitative differences in these properties, detailed below, mean that SAR data or synthetic protocols developed for the N-methyl analog are not transferable, making direct procurement of the specific derivative essential for reproducible research .

Quantitative Differentiation Guide for 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one


N-Isopropoxymethyl Substitution Confers Higher Calculated Lipophilicity Compared to N-Methyl Analog

The target compound's N-isopropoxymethyl group results in a significantly increased predicted distribution coefficient (LogP) compared to the N-methyl analog, a key determinant of membrane permeability and CYP450 interactions. The predicted LogP for the target compound is 1.5755, whereas the simpler N-methyl derivative has a predicted LogP of approximately 0.84 [REFS-1, REFS-2]. This represents a calculated difference of +0.74 LogP units, indicating a meaningfully higher lipophilicity.

Medicinal Chemistry ADME Prediction Property-Based Design

Increased Steric Bulk and Molecular Weight Differentiate Scaffold from N-H and N-Methyl Congeners

The molecular weight of the target compound (261.12 g/mol) is significantly higher than its N-H core (5-amino-3-bromo-1H-pyridin-2-one, MW 189.01 g/mol) and its N-methyl analog (MW 203.04 g/mol). This places the compound outside the traditional 'Rule-of-Three' fragment space and closer to a 'lead-like' molecule, making it appropriate for a different stage of drug discovery [REFS-1, REFS-2, REFS-3]. The isopropyl ether also introduces greater three-dimensional character, a favorable attribute for avoiding flat, planar compound libraries.

Fragment-Based Drug Design Steric Parameterization Scaffold Diversity

N-Isopropoxymethyl Chain Provides a Masked N-H for Selective Pd-Catalyzed Cross-Coupling at the C3 Bromo Site

In contrast to the unprotected 5-amino-3-bromo-1H-pyridin-2-one, which presents two sites for competing reactions (N-H and C-Br), the target compound contains a masked amide nitrogen. This allows for the selective utilization of the C3 bromo substituent in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) without requiring an additional N-protection/deprotection sequence, streamlining synthetic pathways . The N-methyl analog is not a protected form and cannot easily be deprotected to yield the free N-H.

Synthetic Chemistry Protecting Group Strategy Cross-Coupling Selectivity

Recommended Application Scenarios for 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one Based on Quantitative Differentiation


Medicinal Chemistry Campaigns Targeting Non-Polar Binding Pockets

The compound's augmented lipophilicity (cLogP of 1.58), as established in Section 3, makes it a more suitable candidate than the N-methyl analog (cLogP 0.84) for initial screens or lead optimization programs where the target protein's active site is characterized by non-polar or aromatic residues, potentially improving membrane permeability and target engagement .

Accelerated Synthesis of 3-Substituted Dihydropyridin-2-one Libraries

The pre-installed, orthogonal N-protecting group directly supports synthetic efficiency, reducing a three-step protection/coupling/deprotection sequence to a two-step coupling/deprotection cycle. This compound should be prioritized for procurement when the primary synthetic objective is to derivatize the C3 position via metal-catalyzed cross-coupling, a strategy not feasible with the N-H analog without additional steps .

Construction of Lead-Like, Non-Flat Screening Collections

With a molecular weight (261.12 g/mol) and structure that increases three-dimensionality compared to the flat, fragment-like N-H analog (189.01 g/mol), this compound is ideal for research programs looking to move beyond fragment-based libraries. Procuring this scaffold directly provides a more advanced, 'lead-like' starting point that inherently possesses more desirable physicochemical complexity .

Quote Request

Request a Quote for 5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.